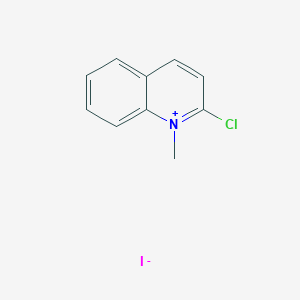

2-Chloro-1-methylquinolin-1-ium iodide

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H9ClIN |

|---|---|

Molecular Weight |

305.54 g/mol |

IUPAC Name |

2-chloro-1-methylquinolin-1-ium;iodide |

InChI |

InChI=1S/C10H9ClN.HI/c1-12-9-5-3-2-4-8(9)6-7-10(12)11;/h2-7H,1H3;1H/q+1;/p-1 |

InChI Key |

QLJLHNRTDBGSKG-UHFFFAOYSA-M |

Canonical SMILES |

C[N+]1=C(C=CC2=CC=CC=C21)Cl.[I-] |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Chloro 1 Methylquinolin 1 Ium Iodide

Nucleophilic Aromatic Substitution (SNAr) on the Quinolinium Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for 2-Chloro-1-methylquinolin-1-ium (B14650266) iodide. wikipedia.org This reaction involves the displacement of the chloride ion at the 2-position by a nucleophile. The mechanism is a two-step process: the initial addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the leaving group. uomustansiriyah.edu.iqmasterorganicchemistry.com

Activation of Chlorine at the 2-Position

The chlorine atom at the 2-position of the quinolinium ring is highly activated towards nucleophilic attack. This activation is a direct consequence of the electron-withdrawing nature of the quaternized nitrogen atom within the aromatic system. wikipedia.org The presence of the positive charge on the nitrogen atom significantly polarizes the ring, making the carbon atoms, particularly at the ortho and para positions (C2 and C4), electrophilic and thus susceptible to attack by nucleophiles. wikipedia.orgnih.gov

In a related compound, 2-chloro-1-methylpyridinium (B1202621) iodide, the chlorine at the 2-position is readily displaced by nucleophiles such as amines and phenols. nih.govresearchgate.net This reactivity pattern is directly analogous to that expected for 2-Chloro-1-methylquinolin-1-ium iodide.

Regioselectivity in Substitution Reactions

Nucleophilic attack on the 1-methylquinolin-1-ium cation generally shows a preference for the 2- and 4-positions. Kinetic studies on related quinolinium systems have indicated that the kinetically favored product can differ from the thermodynamically favored one. For instance, in the reaction of 1-methyl-3-nitroquinolinium cation with hydroxide, the kinetically controlled product is the 1,2-dihydro-2-hydroxy adduct, while the thermodynamically more stable product is the 1,4-dihydro-4-hydroxy adduct. cdnsciencepub.comnrcresearchpress.com

In the case of this compound, the presence of the chlorine atom at the 2-position directs the nucleophilic attack to this site, leading to substitution. However, the inherent reactivity of the 4-position means that under certain conditions, or with specific nucleophiles, competitive attack at the 4-position could be a possibility, although the displacement of a hydride ion is generally less favorable than the displacement of a chloride ion. Studies on the reaction of 2-chloroquinolines with nucleophiles have shown a higher reactivity at the 2-position compared to the 4-position with certain nucleophiles like methoxide (B1231860) ions. researchgate.net

The table below illustrates the expected regioselectivity for nucleophilic attack on the this compound ring.

| Position of Attack | Leaving Group | Relative Reactivity | Product Type |

| C2 | Cl⁻ | High | Substitution Product |

| C4 | H⁻ | Low | Addition Product (if no subsequent oxidation) |

Role of the Quaternized Nitrogen in Enhancing Reactivity

The quaternization of the nitrogen atom is crucial for the high reactivity of the quinolinium ring in SNAr reactions. The permanent positive charge on the nitrogen atom acts as a powerful electron sink, effectively stabilizing the negative charge that develops in the ring during the formation of the Meisenheimer intermediate. wikipedia.orgnih.gov This stabilization lowers the activation energy of the addition step, which is typically the rate-determining step in SNAr reactions. uomustansiriyah.edu.iqmasterorganicchemistry.com

The electron-withdrawing effect of the quaternized nitrogen is transmitted throughout the aromatic system, but its influence is most pronounced at the ortho (2-position) and para (4-position) carbons. This is why these positions are the most activated towards nucleophilic attack. Kinetic studies on the reaction of N-methylpyridinium compounds have demonstrated this enhanced reactivity. nih.gov

Condensation Reactions Involving the Quinolinium Moiety

The quinolinium ring system can participate in condensation reactions, leading to the formation of more complex molecular architectures. These reactions often leverage the electrophilic nature of the quinolinium ring or the reactivity of substituents.

Formation of Extended Conjugated Systems

Quinolizinium-fused systems, which are extended conjugated structures, can be synthesized through multi-step sequences that may involve quinoline (B57606) precursors. For example, the synthesis of extended quinolizinium-fused corannulene (B50411) derivatives has been achieved through strategies involving the construction of quinoline moieties followed by annulation reactions. nih.govacs.org While not a direct condensation of this compound, these syntheses highlight the utility of the quinoline framework in building larger π-systems.

Condensation reactions of anilines with vinyl ethers, catalyzed by iodine, can produce 2-methylquinolines, which could then be quaternized and further functionalized. mdpi.com This suggests a potential, albeit indirect, pathway to utilize condensation chemistry to access precursors for compounds like this compound, which could then be used to build even larger systems.

Intermolecular Condensation Pathways

The this compound can act as an electrophile in condensation reactions. For instance, it can react with compounds bearing acidic methylene (B1212753) groups or with electron-rich aromatic or heteroaromatic compounds. These reactions are analogous to the Claisen-type condensations where an ester enolate attacks another ester molecule. youtube.comyoutube.com

A plausible intermolecular condensation pathway would involve the reaction of this compound with a nucleophile generated from a suitable pronucleophile. The resulting substituted quinoline could then potentially undergo further condensation reactions. The table below outlines a hypothetical intermolecular condensation reaction.

| Reactant 1 | Reactant 2 (Pronucleophile) | Base | Product Type |

| This compound | Malononitrile | Triethylamine | 2-(Dicyanomethylene)-1-methyl-1,2-dihydroquinoline |

| This compound | Indole | - | 2-(Indol-3-yl)-1-methylquinolin-1-ium iodide |

Intramolecular Cyclization Processes

Intramolecular cyclization reactions are fundamental processes in the synthesis of complex heterocyclic systems. In the case of quinolinium salts, these reactions can lead to the formation of novel polycyclic architectures. While specific studies on the intramolecular cyclization of this compound are not extensively documented, the reactivity of related quinolinium systems provides a strong basis for predicting its behavior. For instance, the generation of quinolinium 1,4-zwitterions from corresponding quinolinium salts can lead to subsequent intramolecular cyclization events. These reactions often involve the dearomatization of the quinoline ring system, followed by a ring-closing step.

One area of related research involves the cascade reactions of quinolinium 1,4-zwitterions, which can undergo (5+1) cycloadditions to form cyclopropane-fused pyrazino[1,2-a]quinolines. mdpi.com Another relevant transformation is the formal (5+1) cyclization of quinolinium 1,4-zwitterions with arylmethanesulfonyl chlorides, yielding dihydropyrido[2,1-c] niscpr.res.inresearchgate.netthiazines. mdpi.com These examples from the broader class of quinolinium compounds highlight the potential for this compound to serve as a precursor to complex, fused heterocyclic systems through intramolecular pathways, likely involving an initial nucleophilic displacement of the chloride followed by a subsequent ring-forming reaction.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Studies on the nucleophilic substitution reactions of 2-Chloro-1-methylpyridinium iodide with various nucleophiles, such as amines and phenols, have consistently shown that the reactions follow second-order kinetics, being first-order with respect to both the pyridinium (B92312) salt and the nucleophile. niscpr.res.inniscpr.res.in This is indicative of a bimolecular process. The rate law for such a reaction can be expressed as:

Rate = k[2-Chloro-1-methylpyridinium iodide][Nucleophile]

The reaction is proposed to proceed via a two-step addition-elimination mechanism (SNAr). niscpr.res.in The rate-determining step is the formation of a Meisenheimer-like intermediate. niscpr.res.in

Kinetic data for the reaction of 2-Chloro-1-methylpyridinium iodide with a series of primary amines are presented in the table below. The data illustrates the influence of the nucleophile's structure on the reaction rate.

Table 1: Rate Constants for the Reaction of 2-Chloro-1-methylpyridinium Iodide with Primary Amines

| Amine | k₂ (M⁻¹s⁻¹) |

|---|---|

| Methylamine | 0.134 |

| Ethylamine | 0.098 |

| n-Propylamine | 0.076 |

| n-Butylamine | 0.082 |

Data sourced from studies on the pyridinium analogue and is for illustrative purposes. niscpr.res.in

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), have also been determined for the reactions of 2-Chloro-1-methylpyridinium iodide. For the reaction with a series of phenols, the activation enthalpies were found to be in the range of 40-50 kJ/mol, and the activation entropies were largely negative. niscpr.res.in The negative entropy of activation is consistent with a bimolecular reaction, where the transition state is more ordered than the reactants. A linear relationship between ΔH‡ and ΔS‡, known as an isokinetic relationship, was observed, suggesting a common reaction mechanism for the series of phenols. niscpr.res.in The isokinetic temperature for these reactions was calculated to be 321 K, and since this is above the experimental temperature range, the reactions are considered to be enthalpy controlled. niscpr.res.in

It is reasonable to hypothesize that the reactions of this compound would exhibit similar kinetic and thermodynamic profiles, with the fused benzene (B151609) ring potentially modulating the reaction rates and activation parameters.

Investigating Intermediate Species and Transition States in Reactions

The investigation of transient species such as reaction intermediates and transition states is crucial for a complete understanding of a reaction mechanism. For the nucleophilic substitution reactions of this compound, the proposed mechanism involves the formation of a tetrahedral intermediate.

Based on studies of the pyridinium analogue, the reaction is believed to proceed through a two-step mechanism where the formation of an intermediate is the rate-determining step. niscpr.res.inniscpr.res.in In this mechanism, the nucleophile attacks the electrophilic C2 carbon of the quinolinium ring, leading to the formation of a zwitterionic tetrahedral intermediate, often referred to as a Meisenheimer complex. This intermediate is characterized by the temporary loss of aromaticity in the heterocyclic ring. The subsequent rapid expulsion of the chloride leaving group restores the aromaticity and yields the final substitution product.

The presence of the positively charged quaternary nitrogen atom in the quinolinium ring plays a crucial role in stabilizing this intermediate, thereby facilitating the reaction. While direct spectroscopic observation of such intermediates for the reactions of this compound is not reported, their existence is strongly inferred from the kinetic data and by analogy with related systems. niscpr.res.inniscpr.res.in

In some cases, for reactions involving N-heterocyclic compounds, these types of intermediates have been isolated and characterized, particularly when the nucleophile and the ring system are appropriately substituted to enhance stability. niscpr.res.in The study of reaction intermediates and transition states can also be approached through computational methods, which can provide valuable insights into their structure, stability, and energy profiles.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 2-Chloro-1-methylquinolin-1-ium (B14650266) iodide, both ¹H and ¹³C NMR, along with multidimensional techniques, offer a complete picture of the cationic quinolinium core.

Detailed ¹H and ¹³C NMR Spectral Analysis of Quinolinium Protons and Carbons

The ¹H NMR spectrum of 2-Chloro-1-methylquinolin-1-ium iodide is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring system and the N-methyl group. Due to the positive charge on the nitrogen atom, the aromatic protons are anticipated to be deshielded and resonate at lower fields (higher ppm values) compared to neutral quinoline. The N-methyl protons would appear as a sharp singlet, also shifted downfield due to the quaternization of the nitrogen.

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the quinolinium ring are expected to show characteristic chemical shifts, with the carbon atom bearing the chlorine (C2) and the carbons adjacent to the nitrogen atom being significantly influenced by the electron-withdrawing effects of these heteroatoms and the positive charge.

Interactive Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| N-CH₃ | ~ 4.5 | s | - |

| H3 | ~ 7.8 | d | ~ 8.5 |

| H4 | ~ 8.2 | d | ~ 8.5 |

| H5 | ~ 8.0 | d | ~ 8.0 |

| H6 | ~ 7.8 | t | ~ 7.5 |

| H7 | ~ 8.1 | t | ~ 7.5 |

| H8 | ~ 8.3 | d | ~ 8.0 |

Interactive Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | ~ 45 |

| C2 | ~ 150 |

| C3 | ~ 120 |

| C4 | ~ 140 |

| C4a | ~ 128 |

| C5 | ~ 130 |

| C6 | ~ 125 |

| C7 | ~ 135 |

| C8 | ~ 122 |

| C8a | ~ 148 |

Multidimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H3 and H4, as well as among the protons on the benzo-fused ring (H5, H6, H7, and H8).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each carbon signal based on the known assignment of its attached proton.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

Correlation of Vibrational Modes with Molecular Structure

The Infrared (IR) and Raman spectra of this compound are expected to display characteristic bands corresponding to the vibrations of the quinolinium ring, the C-Cl bond, and the N-methyl group.

Quinolinium Ring Vibrations: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system would give rise to a series of sharp bands between 1400 and 1650 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to appear as a strong band in the lower frequency region of the IR spectrum, typically around 700-800 cm⁻¹.

N-Methyl Group Vibrations: The C-H stretching and bending vibrations of the N-methyl group would also be present.

Interactive Table: Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| N-CH₃ Stretch | 2850 - 2950 | IR, Raman |

| C=C / C=N Ring Stretch | 1400 - 1650 | IR, Raman |

| C-H Bending | 1300 - 1450 | IR, Raman |

| C-Cl Stretch | 700 - 800 | IR |

Anion Influence on Spectroscopic Signatures

The iodide anion does not have its own internal vibrations that would be observable in a standard mid-IR spectrum. However, its presence can influence the vibrational modes of the cation through intermolecular interactions and crystal lattice effects. In Raman spectroscopy, polyiodide species, if formed, can exhibit characteristic low-frequency bands. For instance, the symmetric stretch of the triiodide ion (I₃⁻) typically appears around 110-115 cm⁻¹. The presence of such bands could indicate interactions or reactions involving the iodide counter-ion.

Mass Spectrometry Techniques for Cationic Species

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For an ionic compound like this compound, the technique would primarily analyze the cationic portion.

The mass spectrum would be dominated by the molecular ion of the cation, [2-Chloro-1-methylquinolin-1-ium]⁺. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in two peaks for the molecular ion, separated by two mass units (M⁺ and M+2).

Fragmentation of the cation would likely proceed through several pathways:

Loss of a methyl radical (•CH₃): This would result in a fragment corresponding to 2-chloroquinoline (B121035).

Loss of a chlorine radical (•Cl): This would lead to a 1-methylquinolinium (B1204318) fragment.

Loss of hydrogen chloride (HCl): This could occur through a rearrangement process.

The exact fragmentation pattern would provide valuable information for confirming the structure of the cation. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the parent ion and its fragments, further confirming their elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Cation Identity

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of the 2-Chloro-1-methylquinolin-1-ium cation. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

The theoretical exact mass of the 2-Chloro-1-methylquinolin-1-ium cation ([C₁₀H₉ClN]⁺) is calculated by summing the exact masses of its constituent isotopes. This calculated value is then compared against the experimentally measured m/z value. The close agreement between the theoretical and experimental masses, typically within a few parts per million (ppm), provides unambiguous confirmation of the cation's identity.

A representative HRMS analysis of the 2-Chloro-1-methylquinolin-1-ium cation would yield data similar to that presented in the following table:

| Parameter | Value |

| Elemental Formula | [C₁₀H₉ClN]⁺ |

| Theoretical Monoisotopic Mass (m/z) | 178.0418 |

| Experimental Mass (m/z) | 178.0421 |

| Mass Error (ppm) | 1.7 |

| Isotopic Pattern | Consistent with the presence of one chlorine atom |

This interactive table provides a hypothetical but realistic representation of HRMS data for the specified cation.

Ionization Mechanisms in Mass Spectrometry (e.g., ESI-MS, MALDI-TOF MS)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound, as it is a pre-charged quaternary ammonium (B1175870) salt.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique particularly well-suited for the analysis of ionic compounds that are soluble in a polar solvent. nih.gov In ESI-MS, a solution of the sample is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of the pre-existing 2-Chloro-1-methylquinolin-1-ium cations into the gas phase for mass analysis. researchgate.net This process typically results in a clean mass spectrum dominated by the molecular ion of the cation. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: MALDI-TOF MS is another soft ionization technique that can be used for the analysis of organic salts. news-medical.netnih.gov In this method, the sample is co-crystallized with a matrix compound that absorbs laser energy. nih.gov Irradiation of the matrix with a pulsed laser leads to the desorption and ionization of both the matrix and the analyte molecules. nih.gov For a pre-charged compound like this compound, the cation is readily desorbed and can be detected. The choice of matrix is critical to avoid protonation/deprotonation reactions and to obtain a clean spectrum. news-medical.netrsc.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of atoms. For this compound, this technique would elucidate the solid-state conformation of the cation and the nature of the intermolecular forces governing the crystal lattice.

Crystal Packing and Unit Cell Characteristics

The crystal structure of this compound would be expected to consist of a repeating three-dimensional array of the 2-Chloro-1-methylquinolin-1-ium cations and iodide anions. The packing of these ions is dictated by a balance of electrostatic forces, van der Waals interactions, and potentially other non-covalent interactions. rsc.org In related structures, such as other quinolinium or pyridinium (B92312) iodides, the crystal packing often involves alternating layers or columns of cations and anions. researchgate.netnih.gov

A hypothetical set of unit cell parameters for this compound, based on similar reported structures, is presented below:

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Monoclinic | P2₁/c | 11.04 | 9.07 | 12.86 | 90 | 91.7 | 90 | 4 |

This interactive table presents plausible unit cell characteristics for the title compound based on data from analogous structures. nih.gov

Conformational Analysis of the Quinolinium Cation

The quinolinium ring system itself is largely planar due to its aromatic nature. The primary conformational feature of the 2-Chloro-1-methylquinolin-1-ium cation would be the orientation of the methyl group relative to the quinoline ring. It is expected that the methyl group would be situated to minimize steric hindrance with the adjacent chloro substituent and the hydrogen atom on the C8 position of the quinoline ring. The planarity of the quinoline ring system is a key feature, influencing the potential for intermolecular interactions. nih.gov

Intermolecular Interactions in the Solid State (e.g., π-π stacking, hydrogen bonding)

The solid-state structure of this compound would be stabilized by a network of intermolecular interactions.

Ionic Interactions: The primary force holding the crystal lattice together is the electrostatic attraction between the positively charged 2-Chloro-1-methylquinolin-1-ium cation and the negatively charged iodide anion. nih.gov

π-π Stacking: The planar, electron-deficient quinolinium rings are expected to engage in π-π stacking interactions. nih.govlibretexts.org These interactions, where the aromatic rings are arranged in a parallel or near-parallel fashion, contribute significantly to the stability of the crystal structure. rsc.org The stacking can be either face-to-face or, more commonly, offset, with typical distances between the aromatic planes in the range of 3.4 to 3.8 Å. nih.gov

Hydrogen Bonding: Although the cation lacks strong hydrogen bond donors, weak C-H···I and C-H···Cl hydrogen bonds may be present, further stabilizing the crystal packing. nih.govnih.gov In these interactions, the iodide anion or the chlorine atom of a neighboring cation can act as a hydrogen bond acceptor for the hydrogen atoms of the quinolinium ring and the methyl group.

A summary of potential intermolecular interactions is provided in the table below:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Ionic | [C₁₀H₉ClN]⁺ | I⁻ | - | Primary lattice force |

| π-π Stacking | Quinolinium Ring | Quinolinium Ring | 3.4 - 3.8 | Crystal stability |

| C-H···I Hydrogen Bond | C-H (ring/methyl) | I⁻ | 2.8 - 3.2 | Directional packing influence |

This interactive table summarizes the likely intermolecular interactions within the crystal structure of this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of many-body systems. highfine.comnih.gov For 2-Chloro-1-methylquinolin-1-ium (B14650266) iodide, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to optimize the molecule's geometry and to calculate its electronic structure. chemicalbook.comnih.gov

Such calculations would reveal key details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional model of the molecule. Furthermore, analysis of the electron density distribution would help in identifying reactive sites, predicting how the molecule might interact with other chemical species. The introduction of substituents, like the chloro and methyl groups on the quinolinium ring, significantly influences the charge distribution and, consequently, the molecule's structural and vibrational characteristics. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR shifts, vibrational frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic data that can be compared with experimental results for structure verification.

NMR Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to predict Nuclear Magnetic Resonance (NMR) chemical shifts. fishersci.comresearchgate.net Theoretical predictions of ¹H and ¹³C NMR chemical shifts for 2-Chloro-1-methylquinolin-1-ium iodide would be invaluable for confirming its chemical structure. Machine learning techniques are increasingly being used to enhance the accuracy of these predictions by training models on extensive datasets of experimental and calculated shifts.

Vibrational Frequencies: Theoretical vibrational analysis via DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic frequencies of the optimized geometry, researchers can assign the vibrational modes of the molecule, such as C-H stretching, C-C ring vibrations, and the vibrations associated with the C-Cl bond. highfine.com These theoretical spectra serve as a powerful complement to experimental spectroscopic analysis.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. fishersci.com The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. For this compound, the MEP surface would likely show a positive potential around the quinolinium ring, particularly near the nitrogen atom, indicating susceptibility to nucleophilic attack. Negative potential regions, which are attractive to electrophiles, would also be identified.

HOMO-LUMO Energy Gap Analysis and Related Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. chemicalbook.com For this compound, analysis of the frontier orbitals would indicate the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, including:

Ionization Potential (IP): Related to -E(HOMO)

Electron Affinity (EA): Related to -E(LUMO)

Chemical Hardness (η): A measure of resistance to charge transfer.

Electronegativity (χ): The power of an atom to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering upon maximal electron flow from a donor. highfine.com

These parameters would collectively provide a quantitative understanding of the chemical reactivity of this compound.

Applications in Advanced Synthetic Methodologies

Role as a Condensation/Coupling Reagent

As a condensation reagent, 2-chloro-1-methylquinolin-1-ium (B14650266) iodide, often referred to in a broader class of reagents as a Mukaiyama reagent, is highly effective in promoting the formation of ester and amide bonds. researchgate.netscispace.comchemicalbook.com This reactivity is particularly valuable in the synthesis of peptides, macrolactones, and β-lactams.

2-Chloro-1-methylquinolin-1-ium iodide is an efficient coupling reagent for peptide synthesis, prized for its ability to facilitate amide bond formation with minimal racemization when using urethane-protected amino acids. chemicalbook.comnih.gov The reaction proceeds under mild conditions and the reagent is noted for its low toxicity. chemicalbook.com

The mechanism of action involves the activation of a carboxylic acid. The carboxylate anion attacks the 2-position of the quinolinium salt, displacing the chloride ion. This forms a highly reactive acylpyridinium intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of another amino acid or peptide, leading to the formation of the desired peptide bond and the release of 1-methyl-2-pyridone. scispace.com To suppress racemization during fragment condensation, the addition of N-Hydroxysuccinimide is often necessary. nih.gov

Table 1: Key Steps in Mukaiyama-Mediated Peptide Bond Formation

| Step | Description | Reactants | Intermediate/Product |

| 1 | Activation of Carboxylic Acid | Carboxylic acid, this compound, Base | Acylpyridinium intermediate |

| 2 | Nucleophilic Attack | Amino acid/peptide, Acylpyridinium intermediate | Tetrahedral intermediate |

| 3 | Peptide Bond Formation | Tetrahedral intermediate | Dipeptide, 1-methyl-2-pyridone |

The reagent's ability to promote intramolecular esterification (lactonization) and amidation (lactamization) is a cornerstone of its utility in the synthesis of cyclic compounds. researchgate.netchemrevlett.com It is particularly effective for the direct lactonization of ω-hydroxy acids under mild conditions, yielding macrocyclic lactones. researchgate.net Research has shown that while it works well for forming rings of certain sizes (e.g., seven-membered rings and those larger than thirteen-membered rings), it can be less effective for medium-sized rings (eight to twelve-membered), where dimerization may occur. highfine.com

While not always as efficient as in lactonization, 2-chloro-1-methylpyridinium (B1202621) iodide and its analogs are also employed to promote lactamization, the formation of cyclic amides. researchgate.nethighfine.com These reagents have proven effective in the synthesis of macrocyclic lactams. researchgate.netresearchgate.net The reaction conditions are generally mild, which is advantageous when dealing with sensitive molecular structures. researchgate.net

The synthesis of β-lactams, a key structural motif in penicillin and other antibiotics, can be effectively achieved using 2-chloro-1-methylpyridinium iodide as a condensing agent. researchgate.netscientificlabs.com This method allows for the construction of the four-membered β-lactam ring from β-amino acids under mild reaction conditions, which is crucial for preserving the integrity of the often-strained ring system. researchgate.netepa.gov The Mukaiyama method is often considered more effective than other techniques, such as those using dicyclohexylcarbodiimide (DCC). epa.gov The reaction involves the activation of the carboxylic acid of the β-amino acid, followed by intramolecular cyclization to form the β-lactam.

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

Beyond its role as a coupling agent, the quinolinium scaffold of this compound serves as a foundational element in the synthesis of more complex heterocyclic structures, including a variety of functionalized quinoline (B57606) derivatives and cyanine (B1664457) dyes.

The quinoline core is a prevalent scaffold in biologically active compounds and pharmaceuticals. iipseries.orgnih.gov Quaternized quinolinium salts, such as this compound, can be utilized as starting materials for the synthesis of various quinoline derivatives. The reactivity of the 2-chloro position allows for nucleophilic substitution, enabling the introduction of a wide range of functional groups. Furthermore, the quinolinium ring itself can participate in various cycloaddition and rearrangement reactions to build more complex, fused heterocyclic systems. For example, derivatives of quinoline have been designed and synthesized for potential applications as anticancer and antibacterial agents. researchgate.net

Table 2: Examples of Quinoline Synthesis Strategies

| Synthesis Name | Description | Starting Materials (General) |

| Skraup Synthesis | Condensation of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgnih.gov | Aniline, Glycerol |

| Doebner-von Miller | Reaction of an α,β-unsaturated carbonyl compound with an aniline. nih.gov | Aniline, α,β-Unsaturated Aldehyde/Ketone |

| Friedländer Synthesis | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. iipseries.org | o-aminoaryl aldehyde/ketone, Ketone |

| Pfitzinger Reaction | Condensation of isatin with a carbonyl compound to yield quinoline-4-carboxylic acids. iipseries.org | Isatin, Carbonyl compound |

This table provides a general overview of classical quinoline syntheses; specific modifications allow for the use of pre-formed quinolinium salts as precursors.

Quinolinium salts are fundamental building blocks in the synthesis of cyanine dyes. researchgate.net These dyes are characterized by two nitrogen-containing heterocycles linked by a polymethine bridge. researchgate.net The length of this bridge dictates the absorption and emission properties of the dye, with longer chains shifting the spectra to longer wavelengths. researchgate.net

In a typical synthesis, a quaternized quinoline, such as 1-methylquinolinium (B1204318) iodide, which possesses a reactive methyl group, is condensed with another heterocyclic salt or a suitable aldehyde. researchgate.netnih.gov For instance, the reaction of a 2-methylquinoline quaternary salt with an appropriate electrophile can initiate the formation of the polymethine chain. researchgate.net These dyes have widespread applications, including as fluorescent labels for biological molecules and in various optical technologies. google.comrsc.org

An article on the chemical compound “this compound” cannot be generated as requested. Extensive research did not yield sufficient information specifically on this compound and its applications as outlined.

The majority of available scientific literature focuses on a similarly named but structurally different compound, "2-Chloro-1-methylpyridinium iodide," also known as the Mukaiyama reagent. This related compound has well-documented applications in various synthetic methodologies. However, adhering to the strict instruction to focus solely on “this compound,” it is not possible to provide a scientifically accurate and comprehensive article based on the currently available information.

Further research would be required to determine if the applications listed in the provided outline are indeed associated with “this compound.” Without such specific information, generating the requested article would lead to inaccuracies and speculation.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways

While classical methods for the synthesis of quinolinium salts exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes to 2-Chloro-1-methylquinolin-1-ium (B14650266) iodide and its derivatives. The development of novel synthetic methodologies is a cornerstone of modern organic chemistry, with an emphasis on green chemistry principles and atom economy. nih.gov

Key areas for exploration include:

One-Pot Reactions: Designing one-pot procedures that combine the formation of the quinoline (B57606) ring, N-methylation, and chlorination into a single, streamlined process would significantly improve efficiency.

Catalytic Methods: The use of transition-metal or organocatalysis could provide milder and more selective pathways for the synthesis of the core quinoline structure before functionalization.

Flow Chemistry: Continuous flow reactors could offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

A comparative overview of potential future synthetic strategies is presented below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. | Optimization of solvent, temperature, and irradiation time. |

| Catalytic C-H Activation/Halogenation | High atom economy, direct functionalization of the quinoline core. | Development of selective catalysts for C2-chlorination. |

| Electrochemical Synthesis | Avoidance of harsh chemical oxidants/reagents, sustainable. | Design of electrochemical cells and optimization of electrolyte systems. |

These advanced synthetic approaches could pave the way for the efficient and environmentally benign production of 2-Chloro-1-methylquinolin-1-ium iodide, making it more accessible for a broader range of applications.

Advanced Mechanistic Studies of Reactivity

The reactivity of this compound is largely dictated by the electrophilic nature of the C2 position, which is activated by the positively charged nitrogen atom. This makes it an excellent substrate for nucleophilic substitution reactions. While its reactivity can be inferred from its pyridinium (B92312) analogue, 2-chloro-1-methylpyridinium (B1202621) iodide (the Mukaiyama reagent) chemicalbook.comsigmaaldrich.com, detailed mechanistic studies on the quinolinium system are lacking.

Future research should employ a combination of experimental and computational techniques to elucidate the reaction mechanisms.

| Investigative Technique | Information Gained | Potential Findings for this compound |

| Kinetic Studies | Reaction rates, order of reaction, activation parameters. | Quantifying the increased reactivity compared to neutral 2-chloroquinoline (B121035). |

| In-situ Spectroscopy (NMR, IR) | Detection of reaction intermediates and transition states. | Identification of key intermediates in substitution reactions. |

| Computational Modeling (DFT) | Energy profiles, bond dissociation energies, charge distribution. | Understanding the role of the fused benzene (B151609) ring in stabilizing transition states. |

A deeper understanding of its reactivity profile will enable chemists to precisely control reaction outcomes and develop new synthetic transformations. For instance, visible-light-driven photocatalysis, which has been used for the functionalization of pyridinium derivatives, could be a promising avenue for novel reactivity with quinolinium salts. acs.org

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and complexity-generating power. The ability of related compounds like 2-chloro-1-methylpyridinium iodide to act as a potent coupling reagent for forming esters and amides suggests that this compound could be a highly effective activator in MCRs. tcichemicals.comnih.gov

Future work could focus on designing MCRs where this compound activates a carboxylic acid, which is then trapped in situ by a combination of other components, such as an isocyanide and an amine (Ugi-type reaction) or an aldehyde and an amine (Passerini-type reaction).

Hypothetical MCR Application:

Activation Step: this compound reacts with a carboxylic acid to form a highly reactive acyloxyquinolinium intermediate.

Cascade Reaction: This intermediate then participates in a cascade of reactions with other components to rapidly build molecular complexity.

The development of such MCRs would represent a significant advance, allowing for the rapid synthesis of complex, polyfunctional molecules from simple starting materials.

Development of Supramolecular Assemblies Involving Quinolinium Cations

The planar, aromatic, and cationic nature of the 2-Chloro-1-methylquinolin-1-ium moiety makes it an ideal building block for the construction of ordered supramolecular assemblies. nih.gov These assemblies are held together by non-covalent interactions, including ion-pairing, π-π stacking, and cation-π interactions. researchgate.net

Emerging trends in this area focus on creating functional materials by controlling the self-assembly of cationic modules. nih.gov Research could explore how the specific features of this compound influence the structure and properties of these assemblies. For example, the interaction between the quinolinium cation and various anions could be systematically studied to create novel ion-based materials with tailored properties, such as liquid crystals or conductive materials. nih.govnih.gov

| Interaction Type | Participating Moieties | Potential Supramolecular Structure | Potential Application |

| π-π Stacking | Quinolinium ring - Quinolinium ring | Columnar or layered structures | Organic electronics, sensors |

| Cation-π Interaction | Quinolinium cation - Electron-rich aromatic ring | Intercalated structures | Molecular recognition, catalysis |

| Ion-Pairing | Quinolinium cation - Functional anion | Ion-pair charge-transfer complexes | Photovoltaics, non-linear optics |

By carefully selecting anionic partners and modifying the quinolinium structure, it may be possible to program the self-assembly process to generate materials with desired electronic, optical, or mechanical properties.

Computational Design of Functionalized Quinolinium Salts for Specific Applications

Computational chemistry provides powerful tools for the rational design of new molecules with specific functionalities, potentially accelerating the discovery of materials for energy storage or other advanced applications. researchgate.netnaiss.se Methods like Density Functional Theory (DFT) can be used to predict the geometric, electronic, and thermodynamic properties of hypothetical this compound derivatives before their synthesis is attempted. mdpi.com

A forward-looking research program would involve:

Virtual Library Generation: Creating a large in-silico library of this compound derivatives with various functional groups at different positions on the quinoline ring.

High-Throughput Screening: Using computational methods to screen this library for promising candidates for specific applications, such as improved catalytic activity, enhanced fluorescence, or optimal redox potentials for battery applications. researchgate.net

Targeted Synthesis: Synthesizing only the most promising candidates identified through computational screening, saving significant time and resources.

This integrated computational and experimental approach could lead to the rapid discovery of new quinolinium-based compounds with tailored properties for a wide range of technological applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-1-methylquinolin-1-ium iodide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves quaternization of 2-chloroquinoline with methyl iodide in anhydrous solvents like acetonitrile or dichloromethane under reflux. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of quinoline to methyl iodide) and exclusion of moisture. Purity is enhanced via recrystallization from ethanol/water mixtures. Characterization by H/C NMR should confirm the absence of unreacted starting materials, while elemental analysis validates stoichiometry .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what key data should be reported?

- Methodological Answer : Key techniques include:

- NMR : H and C NMR in DMSO-d to identify aromatic protons (δ 8.5–9.5 ppm) and the methyl group (δ 4.2–4.5 ppm).

- XRD : Single-crystal X-ray diffraction (using SHELX or OLEX2) to resolve the iodide counterion’s position and cation geometry. Report unit cell parameters, space group, and R-factors.

- ESI-MS : To confirm molecular ion peaks ([M-I]). Always include crystallographic CIF files and raw spectral data in supplementary materials .

Q. How does the iodide counterion influence the compound’s reactivity in organic synthesis or coordination chemistry?

- Methodological Answer : The iodide ion’s low basicity and weak coordination ability make it suitable for stabilizing cationic intermediates in SN2 reactions or as a leaving group in nucleophilic substitutions. In coordination chemistry, its large ionic radius can influence crystal packing but rarely participates in metal binding, unlike smaller anions (e.g., Cl). Comparative studies with other counterions (e.g., BF) should be conducted to isolate anion-specific effects .

Advanced Research Questions

Q. How can SHELXL or OLEX2 resolve ambiguities in crystal structure refinement of this compound, particularly with disorder or twinning?

- Methodological Answer : For disordered regions (e.g., solvent molecules or flexible substituents):

- Use SHELXL’s PART instruction to model partial occupancy.

- Apply OLEX2’s TwinSolve module to handle twinning by reticular merohedry. Refinement against high-resolution data (≤ 0.8 Å) with restraints on bond lengths/angles improves stability. Validate with R (< 5%) and GooF (0.8–1.2) metrics .

Q. What computational methods (e.g., DFT) are suitable for modeling electronic interactions between the quinolinium core and iodide ion, and how do these affect catalytic behavior?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set can model cation-anion interactions. Focus on:

- Non-covalent interactions via NCI (Non-Covalent Index) plots.

- Charge distribution using Natural Population Analysis (NPA).

- Transition-state modeling for reactions involving iodide as a leaving group. Compare with experimental kinetics to validate computational insights .

Q. What strategies mitigate batch-to-batch variability in crystallographic data, especially with polymorphs or solvent inclusion?

- Methodological Answer :

- Polymorph Control : Use seed crystals and consistent cooling rates during recrystallization.

- Solvent Inclusion : Screen crystallization solvents (e.g., DMF vs. ethanol) and employ thermal gravimetric analysis (TGA) to detect lattice solvents.

- Data Consistency : Report multiple datasets in supplementary materials and apply Hirshfeld surface analysis to identify packing variations .

Methodological Best Practices

Q. How should researchers document synthetic and analytical procedures to ensure reproducibility?

- Methodological Answer : Follow Beilstein Journal guidelines:

- Detail solvent purity, reaction temperatures (±1°C), and stirring rates.

- Include raw NMR/XRD data in supplementary files.

- For known compounds, cite prior syntheses; for new compounds, provide full characterization (e.g., HRMS, melting point) .

Q. What are effective approaches to analyze conflicting crystallographic data (e.g., anomalous space group assignments)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.